3-Cyclopropyl-1,4-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, with a cyclopropyl group attached to the third carbon atom and two oxygen atoms bonded to the sulfur atom, forming a dioxide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a thioamide, followed by oxidation to introduce the dioxide functionality . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thioethers, and various substituted thiazepane compounds .
Scientific Research Applications
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to bind selectively to certain proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,4-thiazepane: Lacks the dioxide functionality, leading to different chemical and biological properties.
1,4-Thiazepane 1,1-dioxide: Similar structure but without the cyclopropyl group, affecting its reactivity and applications.
Cyclopropylamine: A precursor in the synthesis of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide, with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a thiazepane ring with a dioxide functionality. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-cyclopropyl-1,4-thiazepane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)5-1-4-9-8(6-12)7-2-3-7/h7-9H,1-6H2 |
InChI Key |
OGLWZEZSFDUQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CS(=O)(=O)C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.